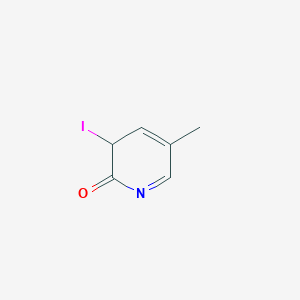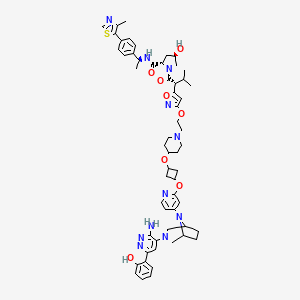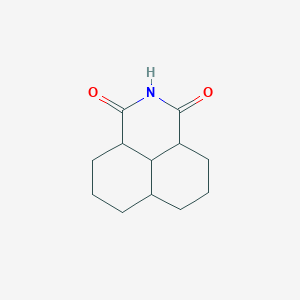
Decahydro-1,8-naphthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydro-1,8-naphthalimide is a derivative of 1,8-naphthalimide, a compound known for its diverse applications in various fields such as chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a decahydro modification, enhancing its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decahydro-1,8-naphthalimide can be synthesized through an aromatic nucleophilic substitution reaction. This involves the reaction of 4-bromo-1,8-naphthalic anhydride with appropriate nucleophiles under controlled conditions . The reaction typically requires solvents like acetonitrile and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Decahydro-1,8-naphthalimide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Aromatic nucleophilic substitution is a common reaction for this compound, involving nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in solvents such as acetonitrile or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalimide derivatives with varying degrees of hydrogenation .
Wissenschaftliche Forschungsanwendungen
Decahydro-1,8-naphthalimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry due to its photophysical properties.
Biology: Employed in cellular imaging and as a DNA-targeting agent in anticancer research.
Medicine: Investigated for its potential as an anticancer agent and in photodynamic therapy.
Industry: Utilized in the production of dyes for textiles and polymeric materials.
Wirkmechanismus
The mechanism of action of decahydro-1,8-naphthalimide involves its interaction with molecular targets such as DNA and proteins. The compound’s photophysical properties allow it to bind to DNA, causing structural changes that can inhibit replication and transcription. This makes it a potent anticancer agent . Additionally, its fluorescent properties enable it to be used in cellular imaging, providing insights into cellular processes and structures .
Vergleich Mit ähnlichen Verbindungen
Decahydro-1,8-naphthalimide is unique compared to other 1,8-naphthalimide derivatives due to its enhanced stability and reactivity. Similar compounds include:
1,8-Naphthalimide: Known for its use in fluorescent dyes and chemosensors.
Naphthaladyn™ series: A library of 1,8-naphthalimide derivatives with potent biological activities.
Donor–acceptor substituted 1,8-naphthalimides: Used in organic light-emitting diodes and other optoelectronic applications.
These compounds share similar core structures but differ in their functional groups and applications, highlighting the versatility and adaptability of the 1,8-naphthalimide framework.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C12H17NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h7-10H,1-6H2,(H,13,14,15) |
InChI-Schlüssel |
PBFKPCWZHTXKCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCCC3C2C(C1)C(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-](/img/structure/B12362535.png)
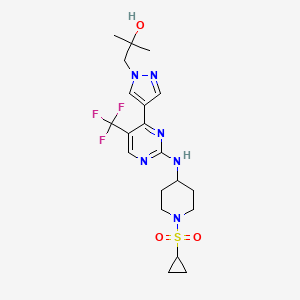
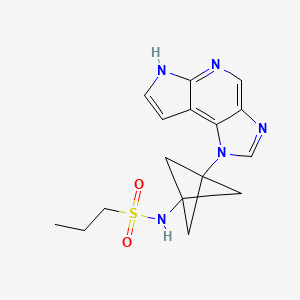
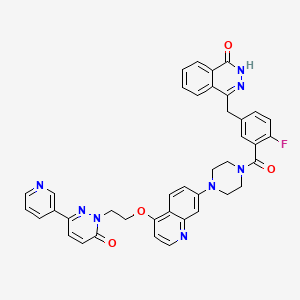
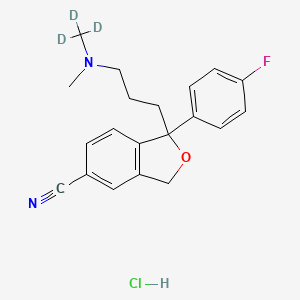

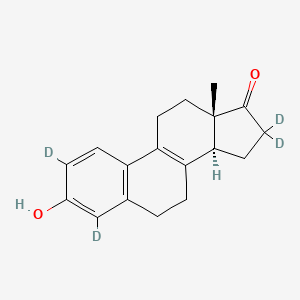
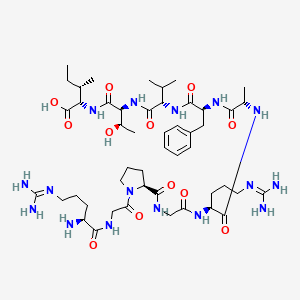
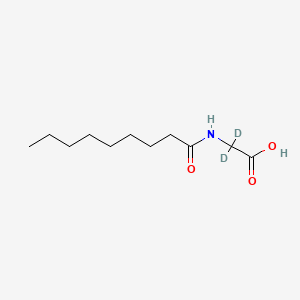

![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12362608.png)
![3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12362614.png)
